molecular formula C13H16FNO3 B4063478 [allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid

[allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B4063478
M. Wt: 253.27 g/mol
InChI Key: GBKSKSODHRARQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid, also known as AMFA, is a synthetic compound that has been studied for its potential therapeutic applications. AMFA has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of [allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also work by modulating the activity of certain ion channels in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in the colon and joints. It has also been shown to reduce pain behavior in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using [allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid in lab experiments is that it has been shown to be effective in animal models of various diseases. This makes it a promising candidate for further research. However, one limitation is that the mechanism of action of this compound is not fully understood. This makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on [allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid. One direction is to further investigate its mechanism of action. This will help to better understand its effects and potential therapeutic applications. Another direction is to study its effects in human clinical trials. This will help to determine its safety and efficacy in humans. Additionally, further research is needed to determine its potential use as an anticonvulsant and antidepressant. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

[allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid has been studied for its potential therapeutic applications in various diseases. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects. It has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and neuropathic pain. This compound has also been studied for its potential use as an anticonvulsant and antidepressant.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-2-[methyl(prop-2-enyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-4-7-15(2)12(13(16)17)10-8-9(14)5-6-11(10)18-3/h4-6,8,12H,1,7H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSKSODHRARQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)C(C1=C(C=CC(=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid
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[allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid
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[allyl(methyl)amino](5-fluoro-2-methoxyphenyl)acetic acid

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